Kanzonol T

Description

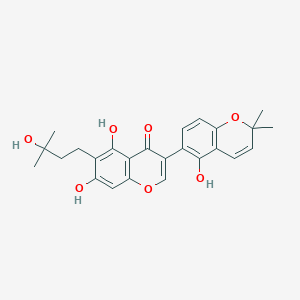

Kanzonol T (C₂₅H₂₆O₇; molecular weight: 438.50 g/mol) is a complex isoflavonoid isolated from Glycyrrhiza glabra, Glycyrrhiza inflata, and Glycyrrhiza uralensis . Its IUPAC name, 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-hydroxy-3-methylbutyl)chromen-4-one, reflects its unique structural features, including a 6-benzoyl substitution and a prenylated side chain. Key physicochemical properties include a topological polar surface area (TPSA) of 116.00 Ų, moderate lipophilicity (XlogP: 4.10), and four hydrogen bond donors .

Properties

CAS No. |

181476-22-2 |

|---|---|

Molecular Formula |

C25H26O7 |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-hydroxy-3-methylbutyl)chromen-4-one |

InChI |

InChI=1S/C25H26O7/c1-24(2,30)9-7-14-17(26)11-19-20(22(14)28)23(29)16(12-31-19)13-5-6-18-15(21(13)27)8-10-25(3,4)32-18/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 |

InChI Key |

SBSQRDFJISUOGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C(=C(C(=C4)O)CCC(C)(C)O)O)C |

melting_point |

205 - 209 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kanzonol T involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate chalcones followed by hydroxylation and methylation reactions . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of licorice roots using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate this compound. This method ensures a high yield of the compound while maintaining its purity .

Chemical Reactions Analysis

Types of Reactions: Kanzonol T undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Kanzonol T has a wide range of scientific research applications:

Mechanism of Action

Kanzonol T exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antioxidant Action: this compound scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.

Antimicrobial Action: It disrupts the cell membrane integrity of bacteria and fungi, leading to their inhibition.

Comparison with Similar Compounds

Enzyme Inhibition

- Kanzonol E: Binds α-amylase (-9.6 kcal/mol) and α-glucosidase (-9.1 kcal/mol) more effectively than acarbose (-7.6 kcal/mol) .

- This compound: Inhibits MMP-2 secretion (implied by structural analogs) but primarily targets nuclear receptors (PPARγ, estrogen) .

Antimicrobial and Anti-inflammatory Effects

- Kanzonol C: Exhibits potent antimicrobial activity against Gram-positive bacteria and fungi (IC₅₀: 0.31–0.97 µM) .

- This compound: Enhances anti-inflammatory pathways via differential metabolite modulation (e.g., taurine reduction) .

Metabolic and Receptor Interactions

- Kanzonol W: Activates PPARγ (3x potency of troglitazone at 10 µg/mL), aiding metabolic regulation .

- This compound: Stronger PPARγ binding (89.57%) but lacks direct evidence of metabolic modulation .

Pharmacokinetic Profiles

Key Research Findings and Implications

Structural-Activity Relationships: Prenylation and hydroxylation patterns (e.g., this compound’s 3-hydroxy-3-methylbutyl group) enhance receptor binding but may increase toxicity . Methoxy groups in Kanzonol C improve antimicrobial potency but reduce metabolic stability .

Therapeutic Potential: this compound: Suitable for topical anti-inflammatory applications due to high GI absorption and low BBB penetration . Kanzonol E: A candidate for diabetes management via α-amylase/glucosidase inhibition .

Toxicity Concerns: this compound’s carcinogenic and hepatotoxic risks necessitate structural optimization for clinical use . Kanzonol C and W show safer profiles but require in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.